N-Ethyl-4-(trifluoromethyl)benzylamine
Overview
Description
N-Ethyl-4-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethyl group attached to the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(trifluoromethyl)benzylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems for mixing and temperature control ensures consistent product quality. The final product is typically obtained through distillation under reduced pressure to remove any residual solvents and impurities.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzylamines or amides.
Oxidation: Products include amides, nitriles, or carboxylic acids.
Reduction: Products include primary amines or other reduced derivatives.
Scientific Research Applications
N-Ethyl-4-(trifluoromethyl)benzylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in the study of drug-receptor interactions and enzyme inhibition. The ethylamine group can form hydrogen bonds with target molecules, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Lacks the ethyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.
N-Methyl-4-(trifluoromethyl)benzylamine: Contains a methyl group instead of an ethyl group, which may affect its binding affinity and reactivity.
4-Fluorobenzylamine: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
N-Ethyl-4-(trifluoromethyl)benzylamine is unique due to the presence of both the ethyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKJUAYPMGFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238137 | |
Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-12-8 | |
Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl({[4-(trifluoromethyl)phenyl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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